(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone
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Description
(4-(5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone is a useful research compound. Its molecular formula is C21H20N8O2 and its molecular weight is 416.445. The purity is usually 95%.
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Scientific Research Applications
Molecular Interaction and Binding Analysis
Molecular Interaction with CB1 Cannabinoid Receptor : One study focused on the molecular interaction of a structurally similar antagonist with the CB1 cannabinoid receptor. It involved conformational analysis and developed unified pharmacophore models, suggesting that certain conformations possess the proper spatial orientation and distinct electrostatic character to bind to the CB1 receptor. This research provides insights into the structural requirements for antagonist activity at cannabinoid receptors, which could be relevant for compounds with similar structures (Shim et al., 2002).
Synthesis and Anticonvulsant Activities
Anticonvulsant Agent Synthesis : Another study involved the synthesis of novel derivatives and their evaluation as anticonvulsant agents. It highlighted the synthesis of a compound with significant anticonvulsant activity, offering a potential pathway for the development of new therapeutic agents. This work demonstrates the versatility of compounds with complex heterocyclic structures in medicinal chemistry (Malik & Khan, 2014).
Antimicrobial Activity
Synthesis and Antimicrobial Evaluation : Research on the synthesis of pyridine derivatives and their in vitro antimicrobial activity screening showcases the potential of such compounds as antibacterial and antifungal agents. This indicates the compound's potential applications in addressing microbial resistance by developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Heterocyclic Core Analysis for Histamine H3 Receptor Antagonists
Heterocyclic Core in H3 Receptor Antagonists : A study on the synthesis and screening of small molecules with a heterocyclic core for affinity at the human histamine H3 receptor highlights the importance of the central hetero-aromatic linkers. This research provides a framework for understanding how modifications to the heterocyclic core can influence receptor binding and activity, relevant for designing receptor-specific therapeutic agents (Swanson et al., 2009).
Properties
IUPAC Name |
[4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]-(2-phenyltriazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N8O2/c1-15-24-20(26-31-15)16-7-8-19(22-13-16)27-9-11-28(12-10-27)21(30)18-14-23-29(25-18)17-5-3-2-4-6-17/h2-8,13-14H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMDMRDWCVIXRBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=CN=C(C=C2)N3CCN(CC3)C(=O)C4=NN(N=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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